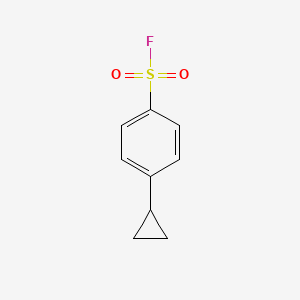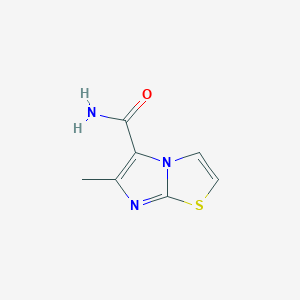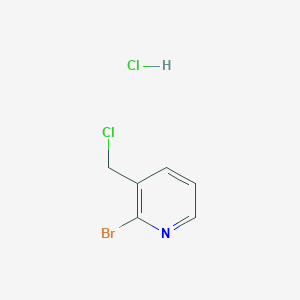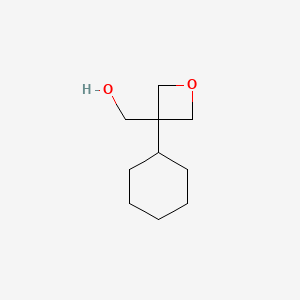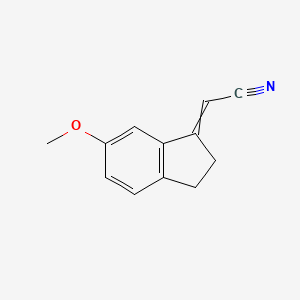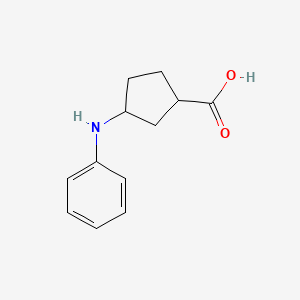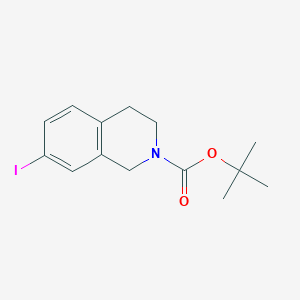
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a dimethyl-substituted oxazolidinone ring
Méthodes De Préparation
The synthesis of 2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one involves several steps, typically starting with the preparation of the oxazolidinone ring. One common method involves the reaction of 2-chlorobenzyl chloride with ethyl 2-amino-2-methylpropanoate in the presence of a base to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazolidinone products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties, making it a candidate for further biological studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the chlorophenyl group, which may influence its overall properties and applications.
2-[(2-Bromophenyl)methyl]-5-ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one: Contains a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological behaviors.
Propriétés
Numéro CAS |
81778-14-5 |
|---|---|
Formule moléculaire |
C14H18ClNO3 |
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl]-5-ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C14H18ClNO3/c1-4-18-13-14(2,3)12(17)16(19-13)9-10-7-5-6-8-11(10)15/h5-8,13H,4,9H2,1-3H3 |
Clé InChI |
ASGSCGAJFYIXOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
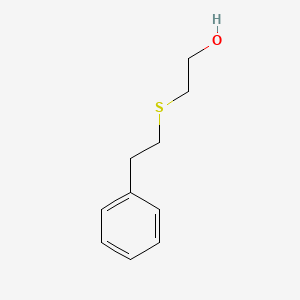
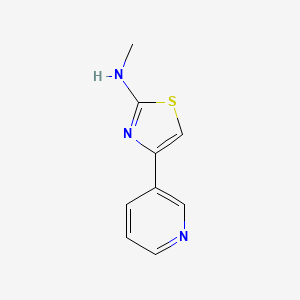


![2-Butanol, 1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8690053.png)
